Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate
Description
Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative functionalized with an isonicotinamide group at the 5-position. The compound’s synthesis likely involves coupling diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate () with isonicotinoyl chloride, analogous to methods described for acetamido derivatives ().
Properties
IUPAC Name |
diethyl 3-methyl-5-(pyridine-4-carbonylamino)thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-4-23-16(21)12-10(3)13(17(22)24-5-2)25-15(12)19-14(20)11-6-8-18-9-7-11/h6-9H,4-5H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSJOTUFFRYEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the isonicotinamido group: This step involves the reaction of the thiophene derivative with isonicotinic acid or its derivatives, often using coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ethoxy groups, forming amides or thioesters.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various functionalized thiophene derivatives.
Scientific Research Applications
Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The isonicotinamido group can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues differ in the substituent at the 5-position of the thiophene ring. A comparative analysis is summarized in Table 1.
Table 1: Substituent-Dependent Properties of Thiophene Dicarboxylate Analogues
Physicochemical Properties
- Melting Points :
- Solubility: The isonicotinamide group’s polarity could improve aqueous solubility compared to non-polar substituents (e.g., methyl), though steric bulk may counteract this effect.
Crystallographic and Computational Insights
- Hydrogen Bonding : Acetamido derivatives form S(6) rings via N–H⋯O and C–H⋯O interactions , while isonicotinamide’s pyridine nitrogen may participate in additional intermolecular bonds.
- Software Tools : Structures were refined using SHELXL () and visualized via ORTEP (), ensuring accuracy in conformational analysis.
Biological Activity
Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its effects and applications.
- IUPAC Name : this compound
- Molecular Formula : C13H15N3O4S
- Molecular Weight : 301.34 g/mol
- CAS Number : 300572-02-5
Synthesis
The synthesis of this compound typically involves the reaction of isonicotinamide with diethyl 3-methylthiophene-2,4-dicarboxylate under controlled conditions. The process can be optimized for yield and purity through various synthetic routes.
Anticancer Activity
Research indicates that derivatives of thiophene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study showed that related compounds demonstrated low micromolar IC50 values against human HeLa and CEM T-lymphocyte cells, indicating strong potential as anticancer agents .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses moderate antibacterial and antifungal properties against several strains of microorganisms. This activity is attributed to the presence of the thiophene ring and the isonicotinamide moiety, which may enhance interaction with microbial targets.
The proposed mechanism involves the inhibition of key enzymes involved in nucleic acid synthesis and cell division in bacteria and cancer cells. The compound's ability to interfere with these processes makes it a candidate for further development as an antimicrobial or anticancer agent.
Case Studies
Q & A
Q. What are the established synthetic routes for Diethyl 5-(isonicotinamido)-3-methylthiophene-2,4-dicarboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via multi-step reactions involving thiophene precursors and isonicotinamide derivatives. A typical approach includes:
- Step 1 : Preparation of the thiophene core (e.g., diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate) through condensation reactions under anhydrous conditions using catalysts like trifluoroacetic acid (TFA) to prevent hydrolysis .
- Step 2 : Functionalization with isonicotinamide via nucleophilic acyl substitution. Reaction optimization involves temperature control (e.g., reflux at 330 K for 10 hours) and solvent selection (e.g., ethanol or chloroform) to achieve yields >85% .
- Purification : Column chromatography or recrystallization from ethanol ensures purity >95%.
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and ester/amide functionalities. For example, methyl groups on the thiophene ring appear as singlets (~δ 2.5 ppm), while ester carbonyls resonate at ~δ 165 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak matching calculated m/z).
- X-ray Crystallography : Single-crystal analysis using SHELXL software confirms bond lengths (e.g., S–C bonds: 1.730–1.732 Å) and dihedral angles (e.g., ~5.5° between thiophene and isonicotinamide rings) .
Q. What are the key solubility and stability characteristics under standard laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane), but poorly soluble in water due to hydrophobic ester/amide groups .
- Stability : Stable at room temperature (melting point ~250°C) but sensitive to prolonged exposure to moisture, which may hydrolyze ester groups. Storage under inert atmosphere (N) at 4°C is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray results) in structural elucidation?
- Methodological Answer :
- Cross-Validation : Use complementary techniques (e.g., NOESY NMR to confirm spatial proximity of substituents vs. X-ray torsional angles) .
- Purity Checks : Employ HPLC to rule out impurities causing spectral anomalies. For example, residual solvents may split NMR peaks .
- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility if X-ray data suggest rigid packing .
Q. What strategies are recommended for designing catalytic systems involving this compound in cross-coupling reactions?
- Methodological Answer :
- Pd-Catalyzed Reactions : The thiophene sulfur and ester groups act as directing motifs for C–H activation. Optimize ligand systems (e.g., Buchwald-Hartwig conditions) and solvent polarity (e.g., DMF/HO mixtures) to enhance regioselectivity .
- Electron-Deficient Substrates : Leverage the electron-withdrawing isonicotinamide group to facilitate oxidative addition in Suzuki-Miyaura couplings .
Q. How does the non-planarity of the thiophene and isonicotinamide rings affect intermolecular interactions in crystal packing?
- Methodological Answer :
- Crystal Engineering : The dihedral angle (~5.5–7.3°) between rings creates a "stepped" molecular geometry, enabling unique packing motifs via hydrogen bonding (e.g., N–H···O and C–H···O interactions with d = 2.6–3.3 Å) and π-stacking (offset distances ~3.5 Å) .
- Thermal Analysis : Differential scanning calorimetry (DSC) reveals phase transitions linked to packing efficiency. Non-planar structures often exhibit lower melting entropy due to disordered stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
